9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride

Catalog No.
S2915714
CAS No.
1607266-78-3
M.F
C25H24ClN3
M. Wt
401.94
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}...

CAS Number

1607266-78-3

Product Name

9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride

IUPAC Name

1-(9-ethylcarbazol-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride

Molecular Formula

C25H24ClN3

Molecular Weight

401.94

InChI

InChI=1S/C25H23N3.ClH/c1-2-28-22-10-6-4-8-18(22)20-15-16(11-12-23(20)28)24-25-19(13-14-26-24)17-7-3-5-9-21(17)27-25;/h3-12,15,24,26-27H,2,13-14H2,1H3;1H

InChI Key

LYUCOKPHYIDYFV-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C3C4=C(CCN3)C5=CC=CC=C5N4)C6=CC=CC=C61.Cl

Solubility

not available

9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride is a complex organic compound featuring a unique structure that combines elements of carbazole and pyridoindole. Its molecular formula is C25H24ClN3, with a molecular weight of approximately 401.94 g/mol. The compound is characterized by its intricate arrangement of nitrogen-containing heterocycles, which contributes to its potential biological activity and applications in medicinal chemistry.

  • There is no scientific research available on the mechanism of action of this compound.
  • Due to the absence of data, it is impossible to comment on the safety concerns or hazards associated with this compound.

Moving Forward

If you have encountered this compound in a specific research context, it might be helpful to search for the original research paper or patent where it was mentioned. This could provide more information about its origin, potential applications, and any available data on its properties.

Further Resources

  • Carbazole:
Typical of nitrogen-containing heterocycles. These include:

  • Electrophilic Aromatic Substitution: The presence of the carbazole moiety allows for electrophilic substitution reactions, where electrophiles can attack the aromatic ring.
  • Nucleophilic Substitution: The nitrogen atoms in the pyridoindole structure can participate in nucleophilic substitution reactions, particularly when activated by suitable leaving groups.
  • Reduction and Oxidation Reactions: The compound may also be susceptible to redox reactions due to the presence of double bonds and heteroatoms.

These reactions are essential for modifying the compound to enhance its biological properties or to synthesize derivatives with improved efficacy .

Research indicates that 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride exhibits significant biological activities. Notably:

  • Antitumor Activity: Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies .
  • Receptor Modulation: It has been identified as a modulator of cannabinoid receptors (CB1 and CB2), suggesting potential applications in pain management and other therapeutic areas related to cannabinoid signaling .
  • Aryl Hydrocarbon Receptor Activation: The compound has also been reported to activate the aryl hydrocarbon receptor, which plays a role in various biological processes including immune response and cell proliferation .

The synthesis of 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride typically involves multi-step organic reactions. Key methods include:

  • Formation of Carbazole Derivatives: Starting materials such as phenylhydrazine and appropriate aldehydes or ketones are reacted under acidic conditions to form carbazole intermediates.
  • Pyridination: The introduction of the pyrido group can be achieved through cyclization reactions involving pyridine derivatives and carbazole precursors.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for improved solubility and stability using hydrochloric acid during purification processes.

These methods allow for the efficient production of high-purity compounds suitable for biological testing .

The applications of 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride span various fields:

  • Pharmaceutical Development: Its potential as an anticancer agent and cannabinoid receptor modulator positions it as a candidate for drug development.
  • Material Science: Due to its photophysical properties, it may also find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
  • Research Tool: The compound serves as a valuable tool for studying receptor mechanisms and cellular signaling pathways.

Interaction studies have highlighted the compound's ability to bind selectively to cannabinoid receptors. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy. Additionally, studies involving its interaction with other cellular targets indicate that it may influence various signaling pathways related to cell growth and apoptosis .

Several compounds share structural similarities with 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
9-(pyridin-2-yl)-9H-carbazoleContains pyridine ringAntitumor activity
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleTetrahydro structureReceptor modulation
9-(p-tolyl)-9H-carbazoleSubstituted carbazoleAntioxidant properties

Uniqueness

What sets 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride apart from these compounds is its specific combination of ethyl and pyrido groups within the carbazole framework. This unique arrangement enhances its biological activity and potential therapeutic applications compared to other similar compounds .

The IUPAC name 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride decomposes into three key components:

  • Carbazole core: A tricyclic system with two benzene rings fused to a central pyrrole (indole) ring, substituted at N9 with an ethyl group.
  • Pyrido[3,4-b]indole moiety: A β-carboline system formed by annelating a pyridine ring to the indole at positions 3 and 4.
  • Hydrochloride salt: The tertiary amine in the pyridoindole subunit undergoes protonation, enhancing aqueous solubility.

This hybrid structure belongs to the pyridocarbazole class, which combines the planar aromaticity of carbazoles with the basic nitrogen environment of β-carbolines. The ethyl group at N9 prevents undesirable π-stacking aggregation while maintaining membrane permeability.

Historical Context of Pyridocarbazole Derivatives in Medicinal Chemistry

Pyridocarbazoles emerged as a focus area in the 1980s following the discovery that ellipticine (6H-pyrido[4,3-b]carbazole) intercalates DNA and inhibits topoisomerase II. Structure-activity relationship (SAR) studies revealed that:

  • Ring annelation position: 7H-pyridocarbazoles exhibit stronger DNA binding than 6H-isomers due to improved planarity.
  • Substituent effects: Alkyl groups at N9 increase metabolic stability compared to natural N-H carbazoles.
  • Cationic character: Protonatable nitrogen atoms enhance interaction with DNA’s phosphate backbone.

The target compound represents a strategic advancement by incorporating both a β-carboline subunit for intercalation and a solubilizing ethyl group, addressing limitations of early derivatives like poor bioavailability.

Natural Occurrence vs. Synthetic Origins of Polycyclic Carbazole Alkaloids

While simple carbazoles occur naturally in Murraya koenigii and microbial sources, the fused pyridocarbazole system appears exclusively in synthetic compounds. Key distinctions include:

FeatureNatural CarbazolesSynthetic Pyridocarbazoles
Ring SystemTricyclic carbazoleTetracyclic pyrido-fused carbazole
Nitrogen ContentOne pyrrolic NAdditional pyridine N
Biosynthetic OriginTryptophan-derivedMultistep organic synthesis
Biological ActivityAntimicrobial, antioxidantAntitumor, DNA-intercalating

The compound’s synthesis typically begins with 9-ethylcarbazole, proceeding through nitration, reduction, and palladium-catalyzed cross-coupling to install the pyridoindole subunit. This contrasts with natural carbazole biosynthesis, which utilizes enzymatic cyclization of tryptophan and polyketide derivatives.

Multi-Step Synthesis Routes for Pyrido[3,4-b]indole-Carbazole Hybrid Systems

The pyrido[3,4-b]indole-carbazole framework necessitates sequential bond-forming reactions to assemble its tetracyclic structure. A validated approach involves the palladium/copper-cocatalyzed coupling of 2-allyl-3-iodo-1-tosyl-1H-indole with terminal alkynes, followed by cyclization and aromatization (Figure 1) [2]. This method leverages tandem coupling-isomerization-cyclization steps to form the carbazole core efficiently.

Key steps include:

  • Oxidative Addition: 3-Iodoindole derivatives undergo oxidative addition with Pd(0), forming a Pd(II) intermediate.
  • Transmetalation: Copper acetylides, generated in situ from terminal alkynes and CuI, transfer the alkyne moiety to the Pd center.
  • Reductive Elimination: The coupling product forms, subsequently undergoing base-mediated isomerization to generate a conjugated enyne.
  • 6π-Electrocyclization: Thermal or photochemical conditions promote cyclization, yielding the carbazole skeleton [2].

Optimization studies reveal that mixed solvents (THF/MeOH, 1:1) and potassium carbonate as a base enhance yields up to 82% [2]. Substrate scope analysis demonstrates tolerance for electron-donating and withdrawing groups on the alkyne, enabling diversified derivatives (Table 1).

Table 1. Substrate Scope for Pd/Cu-Catalyzed Carbazole Synthesis

Alkyne SubstituentYield (%)Reaction Time (h)
Phenyl8212
4-Methoxyphenyl7814
3-Nitrophenyl6516

Alternative routes include oxidative photocyclization of 1-(indol-3-yl)-2-(4-pyridyl)but-1-ene, which forms the pyridoindole moiety via [4+2] cycloaddition [1]. This method, however, requires UV irradiation and exhibits lower yields (~60%) compared to transition-metal-catalyzed approaches [1].

Hydrochloride Salt Formation: Optimization and Crystallization Techniques

Conversion of the free base to its hydrochloride salt improves stability and solubility. The process involves treating 9-ethyl-3-pyridoindolylcarbazole with HCl gas or concentrated aqueous HCl in a suitable solvent [3] [5].

Critical Parameters:

  • Acid Concentration: Excess HCl (2–3 equiv) ensures complete protonation of the tertiary amine.
  • Solvent Selection: Ethanol/water mixtures (4:1) facilitate dissolution and slow crystallization, yielding well-defined crystals.
  • Temperature Gradient: Cooling from 50°C to 4°C over 12 hours enhances crystal size uniformity.

Crystallization screens identify isopropanol as an effective anti-solvent, reducing particle agglomeration. X-ray diffraction analysis confirms the hydrochloride salt adopts a monoclinic crystal system with P2₁/c space group, stabilized by N–H···Cl hydrogen bonds [5].

Table 3. Hydrochloride Salt Crystallization Conditions

Solvent SystemCrystallization MethodYield (%)Purity (%)
EtOH/H₂OSlow evaporation9299.5
IPA/EtOAcAnti-solvent addition8898.7

Dates

Modify: 2023-08-17

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